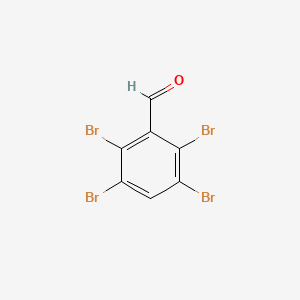
2,3,5,6-テトラブロモベンズアルデヒド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,5,6-Tetrabromobenzaldehyde is an organic compound characterized by the presence of four bromine atoms attached to a benzene ring, along with an aldehyde functional group
科学的研究の応用
2,3,5,6-Tetrabromobenzaldehyde has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: It is used in the development of flame retardants and other materials with specific properties.
Biological Studies: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: It is used in the production of dyes, pigments, and other industrial chemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-Tetrabromobenzaldehyde typically involves the bromination of benzaldehyde derivatives. One common method is the bromination of 2,3,5,6-tetrabromotoluene, followed by oxidation to introduce the aldehyde group. The reaction conditions often include the use of bromine as the brominating agent and a suitable solvent such as carbon disulfide or acetic acid. The reaction is typically carried out under controlled temperatures to ensure selective bromination and minimize side reactions.
Industrial Production Methods
In an industrial setting, the production of 2,3,5,6-Tetrabromobenzaldehyde may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial production process.
化学反応の分析
Types of Reactions
2,3,5,6-Tetrabromobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atoms under appropriate conditions.
Major Products Formed
Oxidation: 2,3,5,6-Tetrabromobenzoic acid.
Reduction: 2,3,5,6-Tetrabromobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
作用機序
The mechanism of action of 2,3,5,6-Tetrabromobenzaldehyde involves its interaction with various molecular targets. The presence of multiple bromine atoms and the aldehyde group allows it to participate in a range of chemical reactions, influencing its reactivity and interactions with other molecules. The exact pathways and molecular targets depend on the specific application and the chemical environment in which the compound is used.
類似化合物との比較
Similar Compounds
- 2,3,5,6-Tetrafluorobenzaldehyde
- 2,3,5,6-Tetrachlorobenzaldehyde
- 2,3,5,6-Tetraiodobenzaldehyde
Uniqueness
2,3,5,6-Tetrabromobenzaldehyde is unique due to the presence of four bromine atoms, which impart distinct chemical properties compared to its fluorinated, chlorinated, or iodinated counterparts. The bromine atoms influence the compound’s reactivity, making it suitable for specific applications where other halogenated benzaldehydes may not be as effective.
特性
IUPAC Name |
2,3,5,6-tetrabromobenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Br4O/c8-4-1-5(9)7(11)3(2-12)6(4)10/h1-2H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLDHEABESIPSDN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)Br)C=O)Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Br4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














